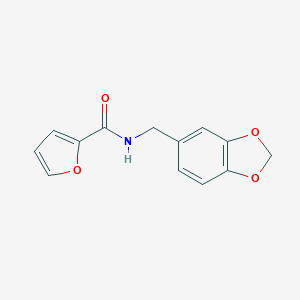

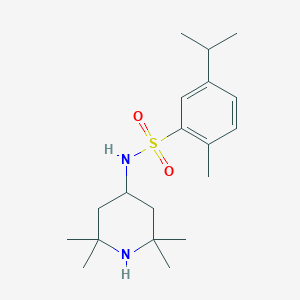

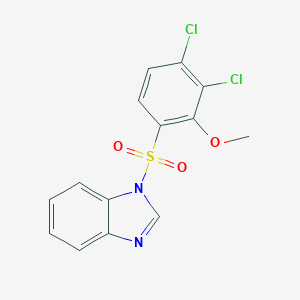

![molecular formula C15H13Cl2NO5S B345143 (4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid CAS No. 524051-14-7](/img/structure/B345143.png)

(4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid” is a complex organic compound. It is a derivative of phenylacetic acid, which is a type of aromatic compound . The compound has a sulfonyl group attached to an amino group, which is further connected to a phenyl ring. This phenyl ring is substituted with an acetic acid group .

Synthesis Analysis

The synthesis of such compounds often involves the use of microwave irradiation, which can yield the desired products in less time and with higher purity . The process typically involves the replacement of chloride ions in cyanuric chloride to give several variants of 1,3,5-triazine derivatives . Esterification of the 4-aminobenzoic acid moiety can afford methyl ester analogues .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a phenyl ring, an acetic acid group, a sulfonyl group, and an amino group . The presence of these groups can significantly influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like this compound are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution . The compound can also react with formaldehyde in the presence of acid to give an isochromanone .Future Directions

The future research directions for this compound could involve further exploration of its biological activities. Given its complex structure, it could be a potential candidate for drug discovery. More studies are needed to fully understand its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name |

2-[4-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO5S/c1-23-15-12(7-6-11(16)14(15)17)24(21,22)18-10-4-2-9(3-5-10)8-13(19)20/h2-7,18H,8H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDJXEJUNTXKQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B345063.png)

![3,4-dichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B345070.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345071.png)

![1-[(4-Ethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345073.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345079.png)